![molecular formula C16H13F4N3O B14006647 N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide CAS No. 22955-62-0](/img/structure/B14006647.png)
N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide is an organic compound characterized by its unique structure, which includes a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with four fluorine atoms and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide typically involves a diazotization reaction followed by coupling with an appropriate aromatic amine. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 4-ethylphenylamine, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,3,5,6-tetrafluoroaniline in the presence of a base such as sodium acetate (NaOAc) to form the desired azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride (Ac2O) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or hydrogenation catalysts, resulting in the formation of the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or hydrogenation using palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical and electronic properties.
作用機序
The mechanism of action of N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
- N-[4-[(4-iodophenyl)diazenyl]phenyl]acetamide
- N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline
- (E)-4-[(4-ethylphenyl)diazenyl]-2-methylphenol
Uniqueness
N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide is unique due to the presence of four fluorine atoms on the aromatic ring, which significantly alters its electronic properties and reactivity compared to other similar compounds. This fluorination enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
22955-62-0 |
|---|---|
分子式 |
C16H13F4N3O |
分子量 |
339.29 g/mol |
IUPAC名 |
N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide |
InChI |
InChI=1S/C16H13F4N3O/c1-3-9-4-6-10(7-5-9)22-23-16-13(19)11(17)15(21-8(2)24)12(18)14(16)20/h4-7H,3H2,1-2H3,(H,21,24) |
InChIキー |
QKTHHZWMKXATSB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)NC(=O)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
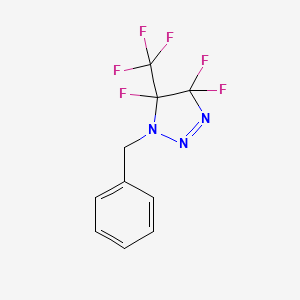
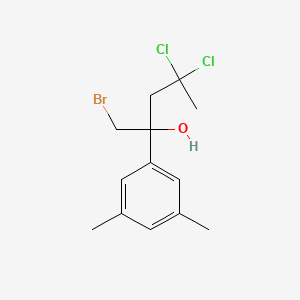
![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
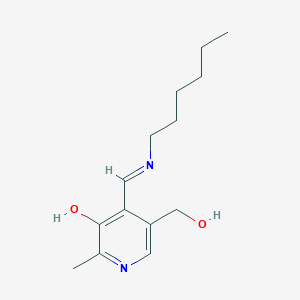
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
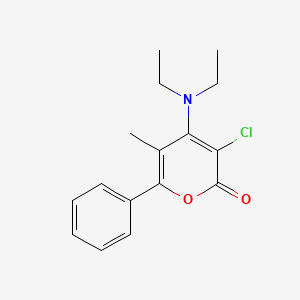
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
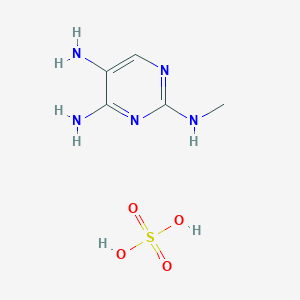
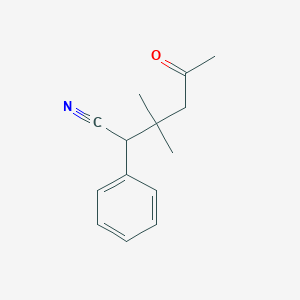
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)


